molecular formula C13H26N2O2 B2566183 Tert-butyl (2S,3R)-3-amino-2-tert-butylpyrrolidine-1-carboxylate CAS No. 1368231-20-2

Tert-butyl (2S,3R)-3-amino-2-tert-butylpyrrolidine-1-carboxylate

Cat. No.: B2566183
CAS No.: 1368231-20-2
M. Wt: 242.363
InChI Key: XBVWSUNLCPVWSK-NXEZZACHSA-N
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Description

Tert-butyl (2S,3R)-3-amino-2-tert-butylpyrrolidine-1-carboxylate is a compound that features a pyrrolidine ring with an amino group and two tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3R)-3-amino-2-tert-butylpyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purities of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,3R)-3-amino-2-tert-butylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce secondary or primary amines.

Scientific Research Applications

Tert-butyl (2S,3R)-3-amino-2-tert-butylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S,3R)-3-amino-2-tert-butylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. This interaction can alter the enzyme’s conformation and affect its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate
  • Tert-butyl (2S,3R)-3-amino-2-ethylpyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (2S,3R)-3-amino-2-tert-butylpyrrolidine-1-carboxylate is unique due to the presence of two tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and interactions with other molecules. This structural feature can enhance the compound’s stability and selectivity in various applications.

Properties

IUPAC Name

tert-butyl (2S,3R)-3-amino-2-tert-butylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)10-9(14)7-8-15(10)11(16)17-13(4,5)6/h9-10H,7-8,14H2,1-6H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVWSUNLCPVWSK-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1[C@@H](CCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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